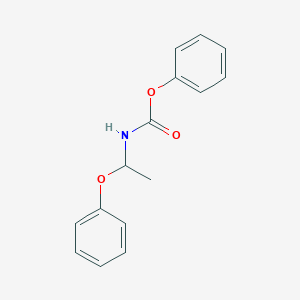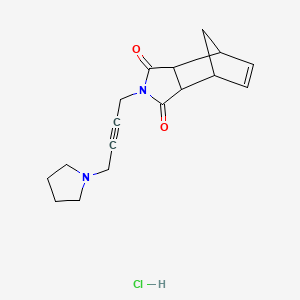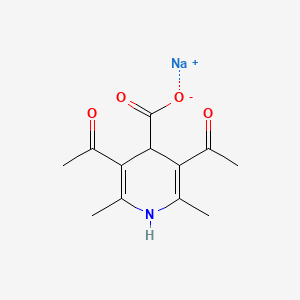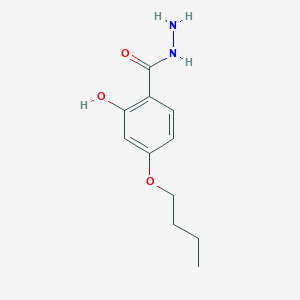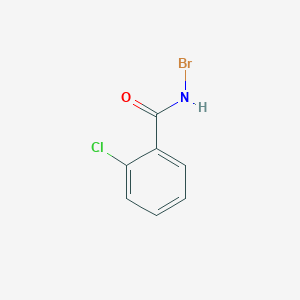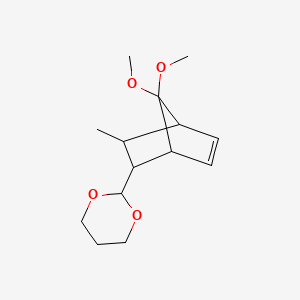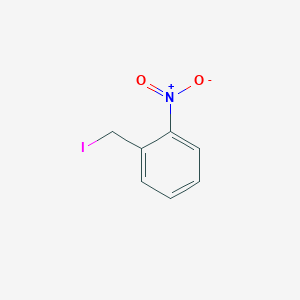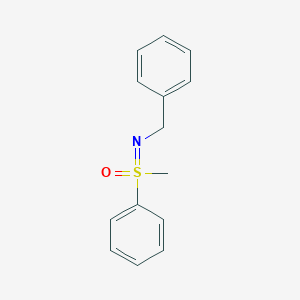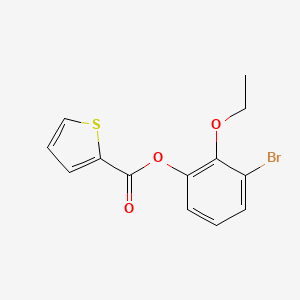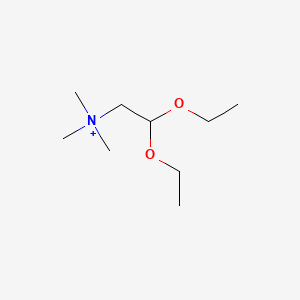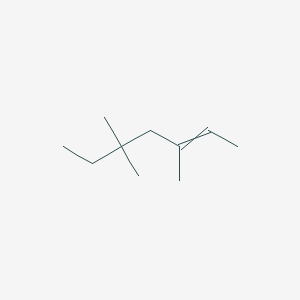
Cycloheptene, 1-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptene, 1-nitro- is an organic compound that belongs to the class of nitroalkenes It is a derivative of cycloheptene, a seven-membered ring with a double bond, where one of the hydrogen atoms is replaced by a nitro group (-NO2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloheptene, 1-nitro- can be synthesized through several methods. One common approach involves the nitration of cycloheptene using nitric acid or a nitrating mixture. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound. Another method involves the use of nitroalkenes as intermediates, where cycloheptene is reacted with nitroalkenes under specific conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of cycloheptene, 1-nitro- may involve large-scale nitration processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptene, 1-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas and a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of cycloheptene amine derivatives.
Substitution: Formation of substituted cycloheptene derivatives.
Wissenschaftliche Forschungsanwendungen
Cycloheptene, 1-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cycloheptene, 1-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo various transformations, such as reduction to an amine, which can then interact with biological targets. The compound’s reactivity is influenced by the presence of the double bond in the cycloheptene ring, which can participate in addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene, 1-nitro-: A six-membered ring analog with similar chemical properties.
Cyclooctene, 1-nitro-: An eight-membered ring analog with different ring strain and reactivity.
Cyclopentene, 1-nitro-: A five-membered ring analog with distinct chemical behavior.
Uniqueness
Cycloheptene, 1-nitro- is unique due to its seven-membered ring structure, which imparts specific ring strain and reactivity. This compound’s properties differ from its smaller and larger ring analogs, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
36291-53-9 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
1-nitrocycloheptene |
InChI |
InChI=1S/C7H11NO2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
InChI-Schlüssel |
CTKHDNWRYKCDKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=C(CC1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


